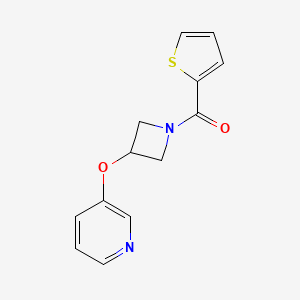

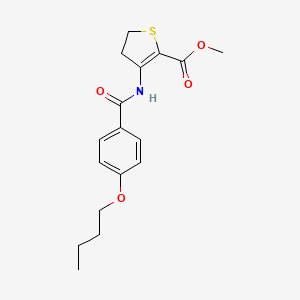

![molecular formula C15H16O4 B2547713 5-[(4-プロピルフェノキシ)メチル]フラン-2-カルボン酸 CAS No. 330826-84-1](/img/structure/B2547713.png)

5-[(4-プロピルフェノキシ)メチル]フラン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.289. The purity is usually 95%.

BenchChem offers high-quality 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- PFCAは、生分解性ポリマーとプラスチックの構成要素として役立ちます。 研究者たちは、包装、農業用フィルム、医療機器など、環境への影響を軽減する材料への組み込みを模索しています .

- PFCA誘導体は、除草剤、殺菌剤、殺虫剤など、農薬として作用する可能性があります。 その独自の構造により、従来の合成化学物質に代わる有効な選択肢が得られます .

- PFCAベースの化合物は、特定の電子特性を備えて合成できます。 研究者たちは、有機エレクトロニクス、センサー、エネルギー貯蔵デバイスにおけるそれらの使用を模索しています .

- PFCA誘導体は、さまざまな化学反応で触媒として役立ちます。 特定の官能基を活性化させる能力により、持続可能な合成経路に役立ちます .

- PFCAは、イメージングプローブと結合して、非侵襲的イメージング技術(MRI、PET、蛍光イメージングなど)に使用できます。 これらの剤は、生物学的プロセスと疾患の状態を可視化するのに役立ちます .

- 研究者たちは、キラル合成のためのPFCA誘導体を模索しています。 そのユニークなフラン環構造により、エナンチオ選択的な変換が可能になり、光学活性化合物の効率的な生産が可能になります .

- PFCAベースの溶媒は、化学プロセスにおける有毒または再生不可能な溶媒に代わるものとなります。 それらの環境への影響が小さく、生分解性があるため、魅力的な選択肢となります .

生分解性ポリマーとプラスチック

医薬品と創薬

農薬と作物保護

電気活性材料

触媒とグリーンケミストリー

生体医用イメージング剤

キラル合成と不斉触媒

グリーン溶媒と抽出剤

要約すると、5-[(4-プロピルフェノキシ)メチル]フラン-2-カルボン酸は、材料科学から医学まで、さまざまな分野で有望です。その汎用性と環境に優しい性質により、エキサイティングな研究分野となっています。 特定のアプリケーションの詳細については、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary targets of the compound 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many carboxylic acid derivatives, it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

生化学分析

Biochemical Properties

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid interacts with transport proteins such as albumin, which facilitates its distribution within the body .

Cellular Effects

The effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can alter gene expression and cellular metabolism . Furthermore, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid has been shown to induce oxidative stress in certain cell types, leading to changes in cellular redox status and impacting cell viability .

Molecular Mechanism

At the molecular level, 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction is primarily driven by hydrophobic interactions and hydrogen bonding . Additionally, the compound can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained inhibition of cytochrome P450 enzymes and persistent oxidative stress in cells . These effects highlight the compound’s potential for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily acts as an enzyme inhibitor . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis . Threshold effects have been observed, with significant biochemical changes occurring at specific dosage levels .

Metabolic Pathways

5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex and involves multiple enzymatic steps, highlighting its potential impact on biochemical processes .

Transport and Distribution

The transport and distribution of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. Albumin, a major plasma protein, plays a crucial role in the compound’s distribution by binding to it and transporting it to various tissues . Additionally, the compound can interact with membrane transporters, influencing its cellular uptake and localization . These interactions are essential for understanding the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

The subcellular localization of 5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the endoplasmic reticulum, where it inhibits cytochrome P450 enzymes . The compound’s localization is critical for its biochemical activity and overall cellular effects.

特性

IUPAC Name |

5-[(4-propylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-2-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17/h4-9H,2-3,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMGVXIPLFPJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

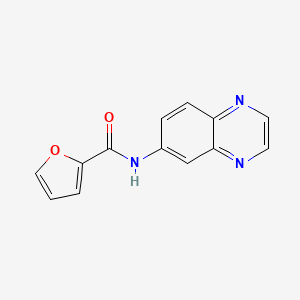

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)

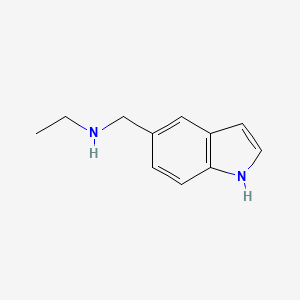

![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)

![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

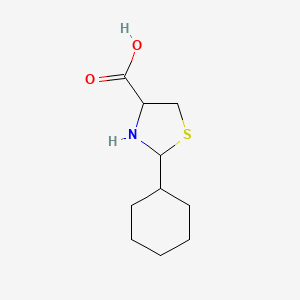

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)

![N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547648.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)